molecular formula C11H15ClFNO B13519528 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanaminehydrochloride

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13519528
M. Wt: 231.69 g/mol
InChI Key: JZQKUNRFRPLEFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C11H14FNO·HCl It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.

    Substitution on the Aromatic Ring: The 3-fluoro-4-methoxyphenyl group can be synthesized through electrophilic aromatic substitution reactions, where fluorine and methoxy groups are introduced onto the benzene ring.

    Coupling Reaction: The final step involves coupling the cyclopropyl group with the substituted aromatic ring through a nucleophilic substitution reaction, forming the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(4-fluorophenyl)methanamine hydrochloride
  • 1-Cyclopropyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride
  • 1-Cyclopropyl-1-(3-fluoro-4-hydroxyphenyl)methanamine hydrochloride

Uniqueness

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride is unique due to the specific combination of its cyclopropyl group and the 3-fluoro-4-methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

cyclopropyl-(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H

InChI Key

JZQKUNRFRPLEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2CC2)N)F.Cl

Origin of Product

United States

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